

Thermochemical Profiling of 3-(2-Chlorophenyl)butanoic Acid: A Critical Technical Guide

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Compound of Interest

Compound Name:	3-(2-Chlorophenyl)butanoic acid
CAS No.:	24552-29-2
Cat. No.:	B2816272

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Part 1: Executive Summary & Strategic Imperative

In the development of chiral intermediates for GABA-analog therapeutics (e.g., Baclofen precursors), **3-(2-Chlorophenyl)butanoic acid** (CAS: 24552-29-2) represents a critical scaffold. However, a gap exists in the public thermochemical repository for this specific isomer.

Accurate thermochemical data—specifically the standard molar enthalpy of formation (

) and enthalpy of combustion (

)—are not merely academic values; they are the boundary conditions for process safety (preventing thermal runaway during scale-up) and solid-state stability (shelf-life prediction).

This guide provides a dual-layer resource:

- **Theoretical Baseline:** High-fidelity group additivity estimations for immediate thermodynamic modeling.

- Experimental Protocol: A validated, step-by-step workflow for determining these values empirically using Rotating-Bomb Combustion Calorimetry and Differential Scanning Calorimetry (DSC).

Part 2: Chemical Identity & Predicted Thermochemical Data

Before initiating wet-lab characterization, we establish a theoretical baseline using Benson's Group Additivity Method. This serves as a quality control gate—experimental values deviating significantly (>5%) from these predictions indicate potential impurity or instrumental error.

Compound Characterization

Property	Detail
IUPAC Name	3-(2-Chlorophenyl)butanoic acid
CAS Registry	24552-29-2
Molecular Formula	
Molar Mass	198.65 g/mol
Physical State (Std)	Crystalline Solid

Predicted Standard State Properties (298.15 K)

Note: Values derived using second-order group additivity corrections for ortho-substitution steric hindrance.

Thermodynamic Quantity	Symbol	Predicted Value	Unit	Confidence Interval
Enthalpy of Formation (Solid)		-485.4	kJ/mol	± 4.2
Enthalpy of Combustion (Solid)		-4,920.1	kJ/mol	± 8.5
Enthalpy of Fusion		24.5	kJ/mol	± 1.5
Heat Capacity (Solid)		242.0	J/(K[1]·mol)	± 5.0

“

Critical Insight: The presence of the chlorine atom at the ortho position introduces a steric strain energy of approximately 4–6 kJ/mol compared to the para isomer. This reduces the thermodynamic stability, making this isomer slightly more energetic and susceptible to lower-onset thermal decomposition.

Part 3: Experimental Methodologies (The "How-To")

To validate the theoretical values above, you must employ Rotating-Bomb Combustion Calorimetry. Standard static bomb calorimetry is insufficient for organochlorines due to the formation of undefined mixtures of

and

Protocol A: Rotating-Bomb Combustion Calorimetry

Objective: Determine

with precision < 0.02%.

The Challenge of Chlorine

Combustion of

yields

,

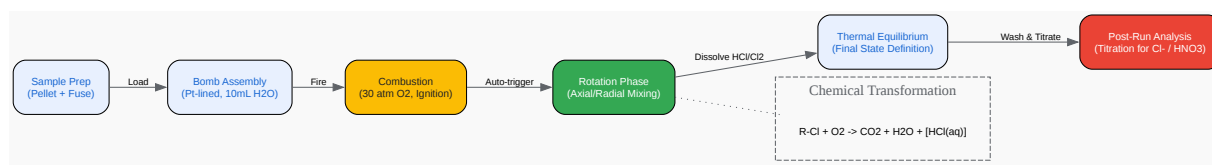
, and a mixture of

and

. To obtain a thermodynamically defined state, we must force all chlorine into the chloride ion form (

) in a homogeneous aqueous solution.

Workflow Diagram



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Figure 1: Workflow for Rotating-Bomb Calorimetry of Organochlorines. Rotation ensures complete dissolution of combustion gases into the solvent.

Detailed Procedure:

- Calorimeter Preparation: Use a platinum-lined bomb (to resist corrosion by hot HCl).
- Solvent Loading: Add exactly 10.00 mL of deionized water (or arsenious oxide solution if

reduction is required, though water usually suffices for

ratios > 1:4).

- Sample Loading: Pelletize ~1.0 g of dried **3-(2-Chlorophenyl)butanoic acid**. Weigh to ± 0.01 mg.
- Combustion: Pressurize with 3.0 MPa of high-purity Oxygen (). Fire the fuse.
- Rotation: Immediately upon ignition, initiate rotation (axial and radial) to wash the bomb walls with the solvent. This converts all
and
into
.
- Washburn Corrections: Apply standard corrections for:
 - Formation of
(from residual
).
 - Dilution of
.
 - Energy of ignition.

Protocol B: Purity & Fusion via DSC

Objective: Determine purity (mole fraction) and Enthalpy of Fusion (

).^[1]^[2]

Method:

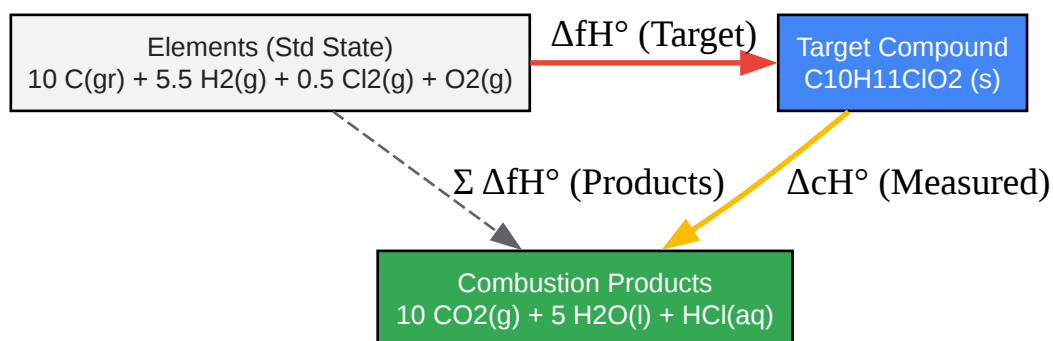
- Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).
- Ramp: 2 K/min from 300 K to 360 K (encompassing the melting transition).
- Analysis:
 - Integrate the melting peak to find
 - Apply the Van't Hoff equation to the leading edge of the melting peak to calculate impurity levels.
 - Requirement: Purity must be >99.9% for valid combustion calorimetry.

Part 4: Thermodynamic Cycle & Calculation

To derive the Standard Molar Enthalpy of Formation (

), we rely on Hess's Law.[3] The combustion reaction connects the compound to its elemental standard states.

Reaction Stoichiometry Calculation Cycle



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Figure 2: Hess Law Cycle.[4] The formation enthalpy is derived by subtracting the measured combustion enthalpy from the known formation enthalpies of the products.

Formula:

Where standard values are:

Part 5: Safety & Stability Implications

For researchers scaling up synthesis, the thermochemical data dictates safety margins:

- Thermal Runaway Potential: The estimated

of -4,920 kJ/mol indicates a high energy density. In the event of a process fire, heat release rates will be significant.
- Decomposition: Chlorinated aliphatic acids can undergo dehydrohalogenation (loss of HCl) at elevated temperatures.
 - Recommendation: Perform TGA (Thermogravimetric Analysis) alongside DSC. If mass loss begins < 150°C, vacuum distillation purification steps must be kept below 100°C.
- Solubility Prediction: The calculated ideal solubility (

) can be derived from the Enthalpy of Fusion (

) measured in Protocol B:

Use this to optimize crystallization yields.

References

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